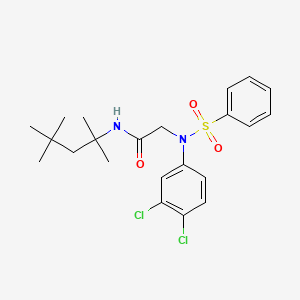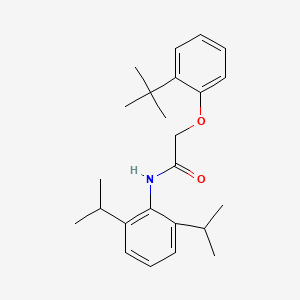![molecular formula C16H18ClN3O2 B4739645 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4739645.png)
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide
説明
The compound “3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide” belongs to a class of compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological applications .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be analyzed using techniques like X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide information about the compound’s conformation, intermolecular interactions, and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide” would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .科学的研究の応用
Anticonvulsant Activity
This compound has been evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The most active substance showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
Anticonvulsant drugs are often effective in neuropathic pain management. The antinociceptive activity for this compound was also investigated in the formalin model of tonic pain .
Interaction with Neuronal Channels
The most probable molecular mechanism of action for the most active compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Absence of Neurotoxic and Hepatotoxic Properties
The compound was tested for its neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect .
Antibacterial Activity
Derivatives of the oxadiazole nucleus show various biological activities such as antibacterial activity . For instance, 1-substituted-3-(4-morpholino-6-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1,3,5-triazin-2-yl)substituted urea was evaluated for antimicrobial activity against different strains .
Optical Applications
Organic molecules, including those with the oxadiazole ring, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .
作用機序
Target of Action
It is known that similar compounds act in the central nervous system (CNS) rather than directly on skeletal muscle
Mode of Action
It is known that similar compounds block nerve impulses (or pain sensations) that are sent to the brain . This suggests that the compound may interact with its targets to inhibit certain neural pathways, resulting in a decrease in pain sensation.
Biochemical Pathways
It is known that similar compounds act in the cns , suggesting that they may affect neural pathways
Pharmacokinetics
It is known that similar compounds are rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite . The half-life of these compounds is between 2.3 and 5 hours . These properties suggest that the compound may have good bioavailability.
Result of Action
It is known that similar compounds block nerve impulses (or pain sensations) that are sent to the brain , suggesting that they may have analgesic effects.
Action Environment
It is known that similar compounds act in the CNS , suggesting that they may be influenced by factors such as the presence of other drugs or substances in the body, the state of the CNS, and individual genetic factors.
将来の方向性
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-8-4-3-7-12(13)16-19-15(22-20-16)10-9-14(21)18-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPPNRJYSRSDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324519 | |
| Record name | 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide | |
CAS RN |
835891-98-0 | |
| Record name | 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4739565.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,4-dimethoxybenzenesulfonamide](/img/structure/B4739571.png)
![2,4,5-trichloro-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide](/img/structure/B4739586.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide](/img/structure/B4739587.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739590.png)
![2-{[5-mercapto-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B4739597.png)

![4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B4739619.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methyl}-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4739632.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4739642.png)


![N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4739667.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4739671.png)